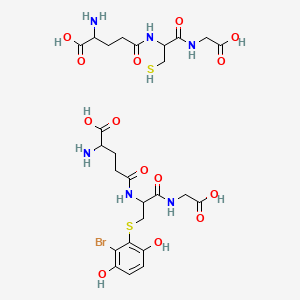

2-Br-(Diglutathion-S-yl)hydroquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Br-(Diglutathion-S-yl)hydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C26H35BrN6O14S2 and its molecular weight is 799.627. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Early Cellular Changes

Studies have documented early morphological changes in renal cells post-exposure to 2-Br-(diGSyl)HQ. These include alterations in the plasma membrane, nuclear morphology, and mitochondrial structure within just 30 minutes of administration. Notably, the desquamation of the brush border membrane and fragmentation of DNA were observed shortly after exposure, indicating rapid cellular distress .

Structure-Activity Relationship

Comparative studies have shown that other derivatives of brominated hydroquinones exhibit varying degrees of nephrotoxicity. For instance, 2-Br-3-(glutathion-S-yl)hydroquinone is significantly less toxic than 2-Br-(diGSyl)HQ, requiring higher doses to elicit similar effects . This difference underscores the importance of understanding the structure-activity relationships among hydroquinone derivatives for predicting their toxicological profiles.

Potential Therapeutic Implications

Despite its toxicity, there are indications that compounds related to 2-Br-(diGSyl)HQ may possess therapeutic potential. The ability of certain hydroquinone derivatives to interact with biological systems suggests they could be explored for applications beyond nephrotoxicity. For example, some naphthoquinone derivatives have been shown to exhibit antimicrobial and antitumor activities by disrupting essential cellular processes in pathogens and cancer cells .

Transport Mechanisms

The transport mechanisms involved in the nephrotoxic effects of 2-Br-(diGSyl)HQ have been investigated using various inhibitors. Probenecid, an organic anion transport inhibitor, provided only slight protection against nephrotoxicity, suggesting that traditional organic ion transport systems may not play a significant role in mediating its effects . In contrast, inhibition of renal gamma-glutamyl transpeptidase was found to confer substantial protection against toxicity .

Case Studies

Several case studies highlight the implications of 2-Br-(diGSyl)HQ in nephrotoxicity research:

- Acute Nephrotoxicity in Rats : A study demonstrated that administration of 30 µmol/kg resulted in significant renal damage characterized by elevated blood urea nitrogen levels and extensive histological alterations within hours post-administration .

- Mechanistic Insights : Research focusing on mitochondrial function revealed a decrease in respiratory control ratios following expo

Eigenschaften

CAS-Nummer |

114783-67-4 |

|---|---|

Molekularformel |

C26H35BrN6O14S2 |

Molekulargewicht |

799.627 |

Synonyme |

2-bromo-(diglutathion-S-yl)hydroquinone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.